![molecular formula C19H16O3 B5350324 3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one (referred to as compound A) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the chalcone family, which are known for their diverse biological activities.
Scientific Research Applications
Compound A has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound A has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of compound A is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cell proliferation and inflammation. Specifically, compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, compound A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that compound A has a range of biochemical and physiological effects. In vitro studies have shown that compound A can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound A in lab experiments is its potency. Studies have shown that compound A has a high level of activity against cancer cells and other disease targets. Additionally, compound A is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using compound A is its potential toxicity. Studies have shown that high doses of compound A can be toxic to cells, which could limit its use in certain experiments.
Future Directions
There are several areas of research that could be explored in the future to further understand the potential applications of compound A. One area of research could focus on the development of more potent analogues of compound A that have fewer toxic effects. Additionally, research could be conducted to investigate the potential of compound A in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, more studies could be conducted to investigate the mechanism of action of compound A and its effects on different cell types and disease targets.
Synthesis Methods
Compound A can be synthesized using a variety of methods, but the most commonly used method involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide, followed by the addition of acetophenone and a base catalyst. The resulting product is then purified using column chromatography to obtain compound A.
properties
IUPAC Name |
(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-3-13-22-18-12-10-15(14-19(18)21-2)9-11-17(20)16-7-5-4-6-8-16/h1,4-12,14H,13H2,2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLAZPUPGJBGZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.